molecular formula C8H4F3NO3 B033803 2-Nitro-4-(trifluoromethyl)benzaldehyde CAS No. 109466-87-7

2-Nitro-4-(trifluoromethyl)benzaldehyde

Cat. No. B033803
CAS RN: 109466-87-7
M. Wt: 219.12 g/mol
InChI Key: CTSYMGKKRHIYIH-UHFFFAOYSA-N
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Description

2-Nitro-4-(trifluoromethyl)benzaldehyde is a chemical compound with the molecular formula C8H4F3NO3 . It is used as a reagent in kinetic studies of the asymmetric synthesis of alcohols and of the Wittig reaction .


Molecular Structure Analysis

The molecular structure of 2-Nitro-4-(trifluoromethyl)benzaldehyde consists of a benzene ring substituted with a nitro group (NO2), a trifluoromethyl group (CF3), and a formyl group (CHO) . The average molecular weight is 219.117 Da .


Physical And Chemical Properties Analysis

2-Nitro-4-(trifluoromethyl)benzaldehyde is a solid substance . It has a density of 1.5±0.1 g/cm3, a boiling point of 273.8±40.0 °C at 760 mmHg, and a flash point of 119.4±27.3 °C . The compound has a molar refractivity of 44.5±0.3 cm3, and a molar volume of 146.5±3.0 cm3 .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

“2-Nitro-4-(trifluoromethyl)benzaldehyde” has been used as a reagent for the synthesis of heterocyclic compounds, such as quinolines and isoquinolines . These compounds are widely used in medicinal chemistry due to their biological activities.

Pharmaceutical Applications

This compound is also used in the synthesis of pharmaceuticals, including anti-cancer and antibiotics drugs . The trifluoromethyl group in the compound can enhance the lipophilicity and metabolic stability of the drugs.

Kinetic Studies

“2-Nitro-4-(trifluoromethyl)benzaldehyde” is a useful reagent in kinetic studies of the asymmetric synthesis of alcohols . The nitro group can act as a leaving group in nucleophilic substitution reactions, which is useful in studying reaction mechanisms.

Wittig Reaction

This compound is also used in the Wittig reaction, a popular method for the synthesis of alkenes from aldehydes or ketones . The trifluoromethyl group can stabilize the ylide intermediate in the reaction.

Safety and Hazards

2-Nitro-4-(trifluoromethyl)benzaldehyde is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation and serious eye irritation. It can also cause specific target organ toxicity after a single exposure, with the respiratory system being a target organ . Safety measures include avoiding dust formation, avoiding breathing in mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

properties

IUPAC Name

2-nitro-4-(trifluoromethyl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F3NO3/c9-8(10,11)6-2-1-5(4-13)7(3-6)12(14)15/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTSYMGKKRHIYIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)[N+](=O)[O-])C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10457268
Record name 2-Nitro-4-(trifluoromethyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10457268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Nitro-4-(trifluoromethyl)benzaldehyde

CAS RN

109466-87-7
Record name 2-Nitro-4-(trifluoromethyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10457268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Nitro-4-(trifluoromethyl)benzaldehyde
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture of 2-nitro-4-trifluoromethylbenzoyl chloride (8.0 g) and triphenylphosphine (16.5 g) in dry acetone (75 ml) was treated with bis-(triphenylphosphine)tetrahydroboratocopper(I) (19.8 g). The resulting suspension was stirred for 1 hour, filtered and washed with diethyl ether. The filtrate was evaporated to dryness and the resulting residue was subjected to chromatography, eluting with a mixture of diethyl ether and n-hexane (1:5 v/v), to give 2-nitro-4-trifluoromethylbenzaldehyde (5.91 g) in the form of an off-white solid, m.p. 63° C.
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
16.5 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
[Compound]
Name
(triphenylphosphine)tetrahydroboratocopper(I)
Quantity
19.8 g
Type
reactant
Reaction Step Two

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